CID 71328915
Description
CID 71328915 is a chemical compound identified in the context of essential oil analysis and vacuum distillation processes. Its chemical structure (Figure 1A) and mass spectrum (Figure 1D) were characterized using gas chromatography-mass spectrometry (GC-MS), as shown in . The compound was isolated from fractions of a vacuum-distilled essential oil (CIEO), with its content quantified across different distillation phases (Figure 1C).
Properties
CAS No. |
92273-74-0 |
|---|---|
Molecular Formula |
C6H14MgO |
Molecular Weight |
126.48 g/mol |
InChI |
InChI=1S/C6H14O.Mg/c1-4-7-5-6(2)3;/h6H,4-5H2,1-3H3; |
InChI Key |
CSWDIWIWKZRIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)C.[Mg] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 71328915 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the formation of a pyrido five-element aromatic ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
CID 71328915 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups. These reactions are often used to modify the properties of the compound.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different chemical and physical properties.
Scientific Research Applications
CID 71328915 has a wide range of scientific research applications, including:
Chemistry: The compound is used in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: This compound is used in industrial processes to create specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71328915 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Insights
This compound vs. Oscillatoxin Derivatives Oscillatoxin D (CID 101283546) and its analogs (e.g., 30-methyl-oscillatoxin D, CID 185389) share complex polyether backbones, which are absent in this compound’s GC-MS profile . This suggests divergent biosynthetic origins and biological targets.
This compound vs. Alkaloids and Neuromuscular Agents
- Colchicine (CID 6167) and tubocuraine (CID 6000) are bioactive alkaloids with well-defined therapeutic roles. This compound’s lack of nitrogen in its inferred structure (based on GC-MS data) distinguishes it from these nitrogen-containing compounds .
- Tubocuraine’s placental transfer properties (class C/NC) were modeled using descriptors like molecular weight and polarity . Similar analyses for this compound could clarify its pharmacokinetic behavior.
This compound vs. Brominated Aromatic Acids 7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) exhibits high BBB permeability and CYP1A2 inhibition, as noted in . While this compound’s BBB penetration is unstudied, its distillation-derived isolation suggests volatility, which may influence bioavailability.
Methodological Considerations
- Analytical Techniques : this compound was analyzed via GC-MS, whereas oscillatoxins and colchicine require advanced LC-MS or NMR for full characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

